![molecular formula C24H25N5O2 B2513678 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844828-02-0](/img/structure/B2513678.png)
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Properties
Mesoionic compounds related to purine-2,8-dione, such as mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, undergo hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, which are crucial for developing novel synthetic pathways for potentially biologically active compounds (Coburn & Taylor, 1982). Such reactions are fundamental in the synthesis of new chemical entities that could possess various pharmacological activities.
Pharmacological Potentials
The structural and electronic configurations of purine derivatives significantly influence their biological activities. Studies on purine-6,8-diones and their ionization and methylation reactions provide insights into how structural modifications can affect biological interactions and activities (Rahat, Bergmann, & Tamir, 1974). This understanding is essential for designing molecules with specific pharmacological targets.
Molecular Interactions and Drug Design
Investigations into the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines have elucidated the significance of intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking, in determining the biological activity profiles of compounds (Latosinska et al., 2014). These studies aid in the rational design of drugs by understanding how modifications in molecular structure can enhance or diminish pharmacological effects.
Biochemical Mechanisms and Effects
Research on novel purine derivatives, including their synthesis and potential as anti-inflammatory and anticancer agents, demonstrates the broad applicability of purine-based compounds in treating various diseases. For instance, specific purinediones have shown promising anti-inflammatory activity in animal models, comparable to known anti-inflammatory drugs (Kaminski et al., 1989). Moreover, some purine-diones and pyridopyrimidine-diones have been explored for their anticancer activity, highlighting the versatility of purine-based structures in drug development (Hayallah, 2017).
Neurodegenerative Diseases
Purine phosphonate analogues have been studied for their potential in treating neurodegenerative diseases by targeting adenosine receptors and monoamine oxidases, illustrating the therapeutic potential of purine derivatives in a neuroscience context (Koch et al., 2013).
特性
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-8-6-11-19(16-17)27-13-7-14-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)15-12-18-9-4-3-5-10-18/h3-6,8-11,16H,7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLGKCVAXAZSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)
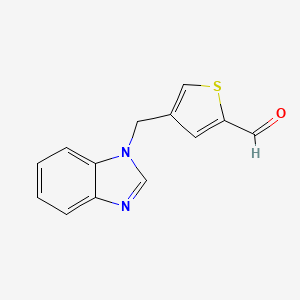
![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
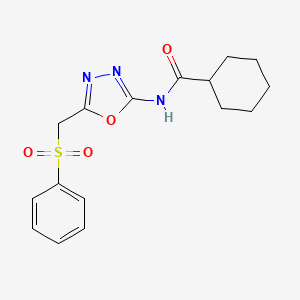
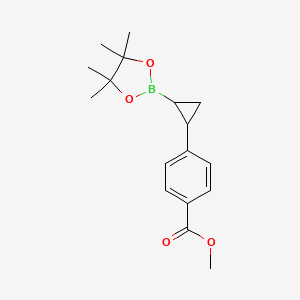
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)

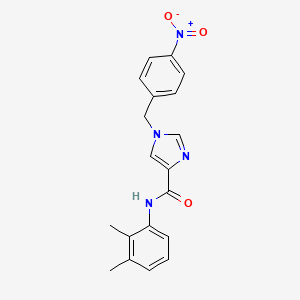
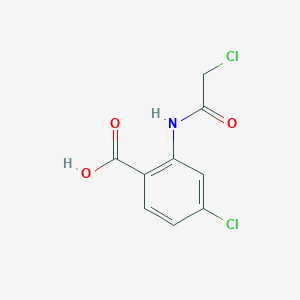
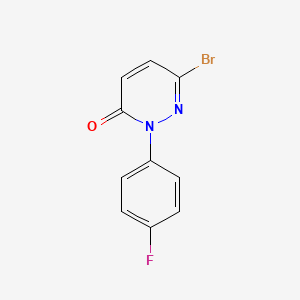
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)
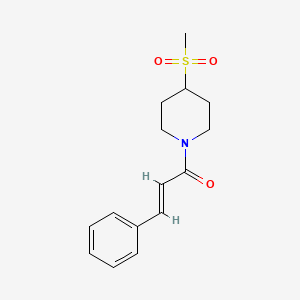
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
